Glutarsäure

Übersicht

Beschreibung

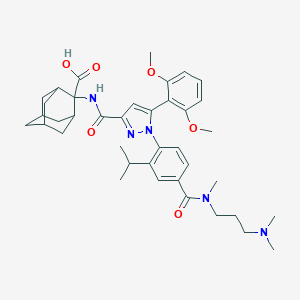

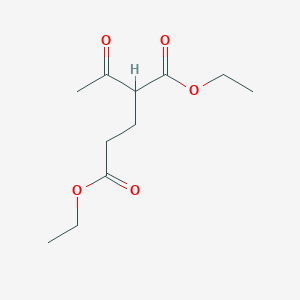

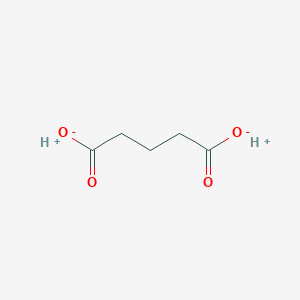

Glutarsäure ist eine organische Verbindung mit der Formel C₅H₈O₄. Sie ist eine Dicarbonsäure, d.h. sie enthält zwei Carboxyl-Funktionsgruppen (-COOH). This compound wird im Körper während des Stoffwechsels bestimmter Aminosäuren, wie Lysin und Tryptophan, auf natürliche Weise produziert . Sie ist ein farbloser, kristalliner Feststoff, der sich sehr gut in Wasser löst.

Wissenschaftliche Forschungsanwendungen

Glutaric acid has a wide range of applications in scientific research:

Chemistry: It is used in the production of polymers such as polyester polyols and polyamides.

Biology: Glutaric acid is involved in the metabolism of amino acids like lysine and tryptophan.

Medicine: Glutaric acid is employed in the manufacture of medicines and surfactant chemicals.

Industry: It is used in the production of ester plasticizers, corrosion inhibitors, and synthetic resins.

Wirkmechanismus

Target of Action

Glutaric acid primarily targets enzymes such as Aspartate aminotransferase, Branched-chain-amino-acid aminotransferase, and Glutamate decarboxylase alpha in Escherichia coli . These enzymes play crucial roles in various metabolic processes, including amino acid metabolism .

Mode of Action

It is known to interact with its targets, potentially altering their function and leading to changes in the metabolic processes they regulate

Biochemical Pathways

Glutaric acid is naturally produced in the body during the metabolism of some amino acids, including lysine and tryptophan . Defects in this metabolic pathway can lead to a disorder called glutaric aciduria, where toxic byproducts build up and can cause severe encephalopathy .

Pharmacokinetics

It’s known that glutaric acid cannot cross the blood-brain barrier in appreciable quantities .

Result of Action

The accumulation of Glutaric acid in the body can lead to a condition known as Glutaric aciduria, characterized by acute striatal degeneration, progressive extrastriatal abnormalities, white matter changes, and cerebral atrophy . This condition manifests with a severe complex movement disorder due to striatum injury .

Action Environment

The action of Glutaric acid can be influenced by various environmental factors. For instance, it has been reported to cause irritation in the eyes and skin of exposed subjects . Moreover, Glutaric acid has the potential to act as both an acidogen and a metabotoxin when present in sufficiently high concentrations . An acidogen is a substance that causes acidosis, which harms numerous organ systems .

Biochemische Analyse

Biochemical Properties

Glutaric acid interacts with several enzymes, proteins, and other biomolecules. A key enzyme it interacts with is glutaryl-CoA dehydrogenase (GCDH), which mediates the degradation of L-lysine, L-hydroxylysine, and L-tryptophan . Defects in this metabolic pathway can lead to a disorder called glutaric acidemia type 1 (GA1), where toxic byproducts build up and can cause severe encephalopathy .

Cellular Effects

Glutaric acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. In the context of GA1, the accumulation of glutaric acid and 3-hydroxyglutaric acid in bodily tissues, particularly in the brain, can lead to severe neurological damage .

Molecular Mechanism

At the molecular level, glutaric acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The defective GCDH gene in GA1 patients leads to a decrease in the enzyme’s activity, resulting in an accumulation of glutaric acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glutaric acid can change over time. For instance, in patients with GA1, the levels of glutarylcarnitine (C5DC) and glutaric acid in the urine were found to be higher in patients identified via newborn screening compared to those identified via clinical diagnosis .

Metabolic Pathways

Glutaric acid is involved in the metabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. The GCDH enzyme, which glutaric acid interacts with, mediates these pathways .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Glutarsäure kann durch verschiedene Verfahren synthetisiert werden:

Ringöffnung von Butyrolacton: Dieses Verfahren umfasst die Reaktion von Butyrolacton mit Kaliumcyanid zur Bildung des Kaliumsalzes des Carboxylat-Nitrils, das dann hydrolysiert wird, um this compound zu erzeugen.

Oxidation von Dihydropyran: Hydrolyse gefolgt von Oxidation von Dihydropyran kann this compound ergeben.

Reaktion von 1,3-Dibrompropan mit Natrium- oder Kaliumcyanid: Diese Reaktion erzeugt das Dinitril, das dann hydrolysiert wird, um this compound zu bilden.

Oxidation von 1,3-Cyclohexandion: Mit Periodat umfasst dieses Verfahren die Oxidation von 1,3-Cyclohexandion, die mit Decarboxylierung abläuft, um this compound zu erzeugen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst oft die Rückgewinnung von Nebenprodukten aus der Adipinsäureproduktion. Dieser Prozess umfasst die Trennung von gemischten geradkettigen Dicarbonsäuren, die etwa 50 % this compound enthalten . Die Trennverfahren umfassen Extraktion, Kristallisation, Rektifikation, Harnstoff-Komplexbildung, Aktivkohlefaserbehandlung und Veresterung .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glutarsäure durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid wird häufig als Oxidationsmittel bei der grünen Synthese von this compound verwendet.

Reduktion: Wasserstoffgas wird im Hydrierungsprozess verwendet, um this compound zu 1,5-Pentandiol zu reduzieren.

Substitution: Verschiedene Reagenzien, wie Natrium- oder Kaliumcyanid, werden bei Substitutionsreaktionen verwendet, um Glutarsäurederivate zu bilden.

Hauptprodukte

Glutarsäureanhydrid: Wird durch die Oxidation von this compound gebildet.

1,5-Pentandiol: Wird durch die Hydrierung von this compound erzeugt.

Pyrogallol: Wird aus Glutarsäurediester gebildet.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird bei der Herstellung von Polymeren wie Polyesterpolyolen und Polyamiden verwendet.

Biologie: This compound ist am Stoffwechsel von Aminosäuren wie Lysin und Tryptophan beteiligt.

Medizin: This compound wird bei der Herstellung von Medikamenten und Tensid-Chemikalien eingesetzt.

Industrie: Sie wird bei der Produktion von Ester-Weichmachern, Korrosionsschutzmitteln und Kunstharzen verwendet.

Wirkmechanismus

This compound wirkt als Säurebildner und Metabolitoxin, wenn sie in hohen Konzentrationen vorhanden ist . Als Säurebildner verursacht sie Azidose, die verschiedene Organsysteme schädigen kann. Als Metabolitoxin ist sie ein endogen erzeugter Metabolit, der bei chronisch hohen Konzentrationen schädliche Auswirkungen auf die Gesundheit haben kann . Die beteiligten molekularen Zielstrukturen und Pfade umfassen Aspartat-Aminotransferase, verzweigtkettige Aminosäure-Aminotransferase und Glutamat-Decarboxylase-Alpha .

Vergleich Mit ähnlichen Verbindungen

Glutarsäure ähnelt anderen Dicarbonsäuren, wie z.B.:

Bernsteinsäure: Wie this compound ist Bernsteinsäure an Stoffwechselwegen beteiligt und wird bei der Herstellung von Polymeren verwendet.

Malonsäure: Beide sind Dicarbonsäuren, aber Malonsäure hat eine kürzere Kohlenstoffkette.

Die Einzigartigkeit der this compound liegt in ihrer fünfgliedrigen Struktur, die spezifische Eigenschaften wie eine hohe Wasserlöslichkeit und eine verringerte Polymereelastizität bietet .

Eigenschaften

IUPAC Name |

pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQEDHGNNZCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4, Array | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13521-83-0 (di-hydrochloride salt), 3343-88-2 (mono-hydrochloride salt) | |

| Record name | Glutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021654 | |

| Record name | Glutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glutaric acid appears as colorless crystals or white solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid, Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline], Solid, COLOURLESS CRYSTALS. | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992), 200 °C @ 20 MM HG, 303.00 °C. @ 760.00 mm Hg | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN CONCENTRATED SULFURIC ACID, 1600.0 mg/mL, Solubility in water, g/100ml at 20 °C: 63.9 | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.424 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.429 @ 15 °C/4 °C, 1.4 g/cm³ | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 311.9 °F ; 10 mmHg at 384.8 °F (NTP, 1992), 0.00000288 [mmHg] | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LARGE, MONOCLINIC PRISMS, COLORLESS CRYSTALS | |

CAS No. |

110-94-1 | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H849F7N00B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

207.5 °F (NTP, 1992), 97.5-98 °C, 95.8 °C, 98 °C | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is glutaric aciduria type I (GA-I) and how is glutaric acid involved?

A1: GA-I is an autosomal recessive inherited metabolic disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) [, , ]. This deficiency disrupts the breakdown of the amino acids lysine, hydroxylysine, and tryptophan, leading to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine in bodily fluids and tissues [, , , ].

Q2: What are the neurological consequences of glutaric acid accumulation in GA-I?

A2: The build-up of glutaric acid, particularly 3-hydroxyglutaric acid, is neurotoxic [, , ]. This can lead to a range of neurological problems, including macrocephaly, dystonia, movement disorders, and brain damage, especially in the basal ganglia [, , , , , ].

Q3: How does the brain metabolize lysine differently than the liver, and what implications does this have for GA-I?

A3: The brain primarily utilizes the pipecolate pathway for lysine degradation, while the liver relies on the saccharopine pathway []. This difference is crucial in GA-I, as the deficient enzyme, GCDH, is part of the saccharopine pathway. Therefore, even with dietary lysine restriction, the brain may still produce some glutaric acid through the pipecolate pathway.

Q4: Can dietary interventions mitigate the effects of GA-I?

A4: Yes, early intervention with a low lysine diet and carnitine supplementation can significantly reduce glutaric acid levels in the brain and other tissues, potentially preventing severe neurological damage in GA-I patients [, , ]. Adding arginine to the diet may further enhance this effect by competing with lysine for transport across the blood-brain barrier [].

Q5: Are there alternative therapeutic approaches being explored for GA-I?

A5: Research suggests that stimulating peroxisomal lysine oxidation with drugs like clofibrate could be a potential therapeutic strategy for GA-I []. This approach aims to enhance the breakdown of lysine through a pathway that doesn't involve GCDH.

Q6: What are the diagnostic tools used to identify GA-I?

A6: Diagnosis of GA-I involves a combination of clinical evaluation, neuroimaging, and biochemical testing. Elevated levels of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine in urine and blood, along with characteristic brain MRI findings, are strong indicators of the disorder [, , , , , , ]. Genetic testing for mutations in the GCDH gene can confirm the diagnosis [, ].

Q7: What is the molecular formula and weight of glutaric acid?

A7: The molecular formula of glutaric acid is C5H8O4, and its molecular weight is 132.12 g/mol.

Q8: What are the conformational preferences of glutaric acid in solution?

A8: Unlike shorter-chain dicarboxylic acids like succinic acid, glutaric acid doesn't show a strong preference for any particular conformation in solution []. It exists in a relatively flexible state, with various conformers interconverting freely, regardless of the solvent polarity or hydrogen-bonding ability.

Q9: How does glutaric acid behave at the air-water interface?

A9: Interestingly, glutaric acid exhibits significant surface activity, forming aggregates in solution above a certain concentration []. This property influences its interaction with hydrophobic compounds, making it a potentially useful solubilizer.

Q10: What happens when glutaric acid is combined with other compounds like caffeine or gallic acid?

A10: Glutaric acid readily forms cocrystals with various compounds, such as caffeine and gallic acid [, , ]. These cocrystals often exhibit altered physicochemical properties compared to the individual components, leading to potential applications in drug delivery and material science.

Q11: How does glutaric acid impact the solubility of poorly water-soluble drugs?

A11: Glutaric acid can enhance the solubility of hydrophobic drugs like terfenadine and Sudan III, likely due to its surface activity and ability to form aggregates []. This opens up possibilities for improving the bioavailability of poorly soluble drugs through cocrystallization with glutaric acid.

Q12: How does glutaric acid contribute to the modification of polymer films?

A12: When incorporated into poly(glycerol-co-glutaric acid) films, glutaric acid influences the material's properties []. These films demonstrate enhanced solvent absorption and resorption capabilities, making them suitable for applications requiring controlled release or absorption.

Q13: How does the presence of glutaric acid affect the properties of soot particles?

A13: Coating soot particles with glutaric acid leads to significant changes in their morphology, hygroscopicity, and effective density []. This has important implications for understanding the behavior and impact of soot aerosols in the atmosphere.

Q14: What role does glutaric acid play in the synthesis of biocompatible materials?

A14: Glutaric acid serves as a building block in the synthesis of poly-α-ketoesters, which are promising materials for biocompatible photoinitiators []. These photoinitiators can be used in various biomedical applications, such as dental fillings and bone cements.

Q15: What is the role of glutaric acid in atmospheric ice nucleation?

A15: Glutaric acid, even at low concentrations, can act as an ice nucleus, facilitating ice crystal formation in the atmosphere []. This process is crucial for understanding cloud formation and precipitation patterns.

Q16: How do organic acids like glutaric acid influence the phytoremediation of heavy metal-contaminated soil?

A16: The addition of organic acids, including glutaric acid, can affect the uptake and accumulation of heavy metals like cadmium and lead by plants []. This finding has implications for developing effective phytoremediation strategies to clean up contaminated environments.

Q17: What is the historical context of glutaric acid research?

A17: Research on glutaric acid dates back to the early 20th century. Initial studies focused on its metabolic role and effects on sugar metabolism in diabetic animals []. The discovery of glutaric aciduria in the 1970s spurred further investigation into its biochemical and neurological implications [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.